1-[(3,3-Difluorocyclopentyl)methyl]-3-nitro-1,2,4-triazole

Catalog No.
S7509717
CAS No.
M.F
C8H10F2N4O2
M. Wt
232.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(3,3-Difluorocyclopentyl)methyl]-3-nitro-1,2,4-...

Product Name

1-[(3,3-Difluorocyclopentyl)methyl]-3-nitro-1,2,4-triazole

IUPAC Name

1-[(3,3-difluorocyclopentyl)methyl]-3-nitro-1,2,4-triazole

Molecular Formula

C8H10F2N4O2

Molecular Weight

232.19 g/mol

InChI

InChI=1S/C8H10F2N4O2/c9-8(10)2-1-6(3-8)4-13-5-11-7(12-13)14(15)16/h5-6H,1-4H2

InChI Key

UQEIBDRIBBEUKM-UHFFFAOYSA-N

SMILES

C1CC(CC1CN2C=NC(=N2)[N+](=O)[O-])(F)F

Canonical SMILES

C1CC(CC1CN2C=NC(=N2)[N+](=O)[O-])(F)F
DFCNT is a nitrogen-containing heterocyclic compound that belongs to the triazole family. It was first synthesized by the researchers at Merck Sharp & Dohme in 2009 as a potential candidate for the treatment of inflammatory diseases. DFCNT demonstrates a high level of selectivity for its target enzyme, microsomal prostaglandin E synthase-1 (mPGES-1), which is responsible for the production of prostaglandin E2 (PGE2), an inflammatory mediator. Therefore, inhibition of mPGES-1 activity using DFCNT has potential anti-inflammatory effects.
DFCNT is a white to light brown solid that is soluble in organic solvents, such as dichloromethane and methanol. It has a melting point of 75-77°C and a molecular weight of 250.15 g/mol. DFCNT is a stable compound under normal conditions, but it may decompose when exposed to high temperatures or strong oxidizing agents.
DFCNT is synthesized from (3,3-difluorocyclopentyl)methylamine and 3-nitro-1,2,4-triazole-5-one through a condensation reaction. The purity and identity of DFCNT are confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
Various analytical methods are used to determine the purity and identity of DFCNT, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC). Additionally, NMR, IR, and MS are used to confirm the structure of DFCNT.
DFCNT has been shown to selectively inhibit mPGES-1 activity, leading to a decrease in PGE2 production. Therefore, it has potential anti-inflammatory effects and may be used in the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Moreover, DFCNT has been shown to inhibit the growth of various cancer cell lines, suggesting its potential as an anti-cancer agent.
DFCNT has been demonstrated to have low toxicity levels in animals, specifically rats, when administered orally or intravenously. However, further toxicology studies are needed to elucidate any potential toxicity in humans.
DFCNT has already been used in various scientific experiments in vitro and in vivo, including the study of its anti-inflammatory and anti-cancer effects. DFCNT has also been tested in animal models for the treatment of pain and inflammation.
Research on DFCNT is ongoing, with studies focusing on its potential applications in the treatment of various inflammatory and cancer-related diseases. Additionally, researchers are investigating its potential as a tool in chemical biology studies, such as the study of mPGES-1 function in various biological systems.
DFCNT has potential applications in various fields of research and industry, including pharmaceuticals, chemical biology, and drug discovery. It may also have applications in the development of anti-inflammatory and anti-cancer drugs.
Despite its potential applications, DFCNT has limitations, such as its limited solubility in water and its potential toxicity in humans. Future research should focus on overcoming these limitations and elucidating the potential of DFCNT as a tool in biomedical research and as a therapeutic agent. Additionally, future directions may include the study of its potential applications in the treatment of other diseases, such as neurodegenerative disorders, and the development of more potent and selective analogs of DFCNT.
In conclusion, DFCNT is a promising chemical compound that has potential applications in various fields of research and industry. Its unique selectivity for mPGES-1 makes it a valuable tool in the study of inflammatory diseases and cancer, and its potential as a therapeutic agent warrants further investigation. However, its limitations and potential toxicity must be addressed, and further research is needed to elucidate its potential in various scientific fields.

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Exact Mass

232.07718190 g/mol

Monoisotopic Mass

232.07718190 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

Explore Compound Types